molecular formula C15H23NO B5786350 N-(4-methoxy-3-methylbenzyl)cyclohexanamine

N-(4-methoxy-3-methylbenzyl)cyclohexanamine

Cat. No. B5786350
M. Wt: 233.35 g/mol
InChI Key: XKSSKJUIJWWJAD-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-methylbenzyl)cyclohexanamine, also known as 4-MeO-PCMA, is a novel psychoactive substance that belongs to the phenethylamine class. It was first synthesized in 2010 by a research team led by David E. Nichols at Purdue University. Since then, it has gained attention among the scientific community due to its potential therapeutic applications and unique chemical structure.

Mechanism of Action

The exact mechanism of action of N-(4-methoxy-3-methylbenzyl)cyclohexanamine is not fully understood, but it is believed to act primarily as a reuptake inhibitor of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that this compound can increase levels of serotonin and norepinephrine in the brain, leading to a variety of effects such as increased heart rate, blood pressure, and body temperature. It has also been found to have anxiolytic and antidepressant effects, as well as potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of studying N-(4-methoxy-3-methylbenzyl)cyclohexanamine in the lab is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its unique chemical structure and potential therapeutic applications make it an interesting compound to study. However, one limitation is that its effects on the human body are not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-(4-methoxy-3-methylbenzyl)cyclohexanamine. One area of interest is its potential as a treatment for addiction, particularly for opioid addiction. Additionally, further studies are needed to determine its safety and efficacy as an antidepressant and anxiolytic. Finally, more research is needed to understand the exact mechanism of action of this compound and its effects on the human body.
Conclusion:
In conclusion, this compound is a novel psychoactive substance that has gained attention among the scientific community due to its potential therapeutic applications and unique chemical structure. Its synthesis method is relatively simple and cost-effective, making it an attractive option for researchers interested in studying the compound. While more research is needed to fully understand its effects on the human body, this compound shows promise as a treatment for various neurological disorders.

Synthesis Methods

The synthesis of N-(4-methoxy-3-methylbenzyl)cyclohexanamine involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclohexylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers interested in studying the compound.

Scientific Research Applications

N-(4-methoxy-3-methylbenzyl)cyclohexanamine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI), which suggests that it may have antidepressant and anxiolytic effects. Additionally, it has been found to bind to dopamine receptors, which may explain its potential as a treatment for addiction.

properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-10-13(8-9-15(12)17-2)11-16-14-6-4-3-5-7-14/h8-10,14,16H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSSKJUIJWWJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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